molecular formula C5H3N4NaS B13455772 Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide

Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide

Cat. No.: B13455772
M. Wt: 174.16 g/mol
InChI Key: YXVXYTMWSLTVGN-UHFFFAOYSA-M
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Description

Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide is a heterocyclic compound featuring a fused triazole-pyrimidine core with a sulfanide (-S⁻) group at the 3-position, stabilized by a sodium counterion. This structure combines the electron-rich triazole and pyrimidine moieties, which are known to enhance bioactivity and coordination properties.

  • Sulfonyl chloride reactions with triazolopyrimidine precursors, as seen in the synthesis of pyridazine sulfonates .
  • Solvent-free or grinding techniques for similar triazolopyrimidine derivatives, which improve yield and reduce byproducts .

The sulfanide group likely enhances solubility in polar solvents and may influence redox or coordination properties, distinguishing it from neutral sulfonamide or alkylated analogs.

Properties

Molecular Formula

C5H3N4NaS

Molecular Weight

174.16 g/mol

IUPAC Name

sodium;[1,2,4]triazolo[4,3-a]pyrimidine-3-thiolate

InChI

InChI=1S/C5H4N4S.Na/c10-5-8-7-4-6-2-1-3-9(4)5;/h1-3H,(H,8,10);/q;+1/p-1

InChI Key

YXVXYTMWSLTVGN-UHFFFAOYSA-M

Canonical SMILES

C1=CN2C(=NN=C2[S-])N=C1.[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The triazole ring is typically synthesized from hydrazine derivatives and appropriate pyrimidine precursors.
  • Hydrazinecarboamide derivatives react with benzoyl chloride or related acyl chlorides to form hydrazide intermediates.
  • These intermediates undergo cyclization under basic conditions to yield the fused triazolo-pyrimidine heterocycle.

Representative Synthetic Route

A representative synthesis described in literature involves:

  • Reacting hydrazinecarboamide with benzoyl chloride to form hydrazide.
  • Self-condensation of this hydrazide in the presence of 5% sodium hydroxide under reflux to yield the triazolo-pyrimidine intermediate.
  • Subsequent substitution reactions with substituted pyrimidines under weakly basic conditions to diversify the scaffold.

This method allows for regioselective control and functional group tolerance, enabling the synthesis of various analogues for structure-activity relationship studies.

Introduction of the Sulfanide Group and Sodium Salt Formation

Formation of Sulfanide Anion

  • The sulfanide group (–S⁻) is introduced by nucleophilic substitution or by reacting the triazolo-pyrimidine intermediate with sulfur-containing reagents.
  • A common approach involves the reaction of the triazolo-pyrimidine with sodium sulfide or sodium hydrosulfide under controlled conditions to generate the sulfanide anion at the 3-position.

Sodium Salt Preparation

  • The sodium salt is isolated by crystallization from aqueous or mixed solvents.
  • A patented method for preparing related 1,2,4-triazole sodium salts uses water as solvent and sodium hydroxide as base, avoiding aggressive reagents like dimethylformamide or tetrahydrofuran.
  • The reaction produces analytically pure crystalline hydrate, which upon heating to 120–150 °C yields the dry sodium salt with a melting point around 325–327 °C.

Detailed Experimental Data and Analysis

Parameter Value/Condition Reference
Solvent Water (H₂O)
Base Sodium hydroxide (NaOH)
Reaction temperature Reflux for cyclization; room temperature for substitution
Yield Up to 92% for triazole formation; sodium salt yield improved by 26% over prototype
Melting point (sodium salt) 325–327 °C
Purity Analytically pure, non-hygroscopic crystalline hydrate
Spectral data (¹H NMR) δ 7.84 (2H, singlet) in dimethylformamide
Elemental analysis (found %) C 26.21; H 2.41; N 46.28; Na 25.75

Mechanistic Insights

  • The cyclization to form the triazolo-pyrimidine ring is base-catalyzed and involves nucleophilic attack of hydrazine nitrogen atoms on activated pyrimidine carbons.
  • The sulfanide formation proceeds via nucleophilic substitution of a suitable leaving group by sulfide anion.
  • PTSA-catalyzed cyclization methods for 1,2,4-triazoles demonstrate the role of acid catalysts as Lewis acids facilitating ring closure, which may be analogous in related systems.

Alternative and Advanced Synthetic Approaches

  • Polyethylene glycol (PEG) as a green solvent and p-toluenesulfonic acid (PTSA) as a catalyst have been reported for efficient 1,2,4-triazole synthesis under mild conditions with excellent yields (up to 92%).
  • Solvent-free synthesis using HClO₄-SiO₂ as a recyclable catalyst also provides moderate to high yields (55–95%) for substituted triazoles, indicating potential for sustainable synthesis.
  • Modifications of the pyrimidine ring substitution pattern and triazole connectivity have been explored to optimize properties and reactivity.

Chemical Reactions Analysis

Types of Reactions: Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide has a broad spectrum of scientific research applications:

Mechanism of Action

The mechanism of action of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis . The compound’s ability to bind to these proteins has been confirmed through molecular docking and dynamics simulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

Compounds like 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate () share sulfonamide/sulfonate groups but differ in core heterocycles (pyridazine vs. triazolopyrimidine). Key distinctions include:

  • Bioactivity : Sulfonamide derivatives are often enzyme inhibitors (e.g., carbonic anhydrase), whereas triazolopyrimidines with sulfanide groups may target kinases or ion channels due to enhanced electron density .
  • Synthesis : Sulfonamide derivatives require pyridine-mediated reactions at low temperatures (5°C), whereas sulfanide compounds might employ milder, solvent-free conditions .
Table 1: Sulfur-Containing Triazolopyrimidine Derivatives
Compound Core Structure Sulfur Group Key Applications Reference
Sodium {[1,2,4]triazolo…}sulfanide Triazolo[4,3-a]pyrimidine Sulfanide (-S⁻) Potential coordination chemistry Inferred
N’-[1-(7-amino-5-oxo-1-aryl…)hydrazide Triazolo[4,3-a]pyrimidine Thiazole-thioether Antiviral (SARS-CoV-2 Mpro)
Pyridazine sulfonates (7a-f) Pyridazine Sulfonate (-SO₃⁻) Enzyme inhibition

Triazolopyrimidine Derivatives with Heterocyclic Substituents

and highlight derivatives with oxadiazole, thiadiazole, or thiazole substituents. For example:

  • 3a–c hydrazides () exhibit antiviral activity against SARS-CoV-2 Mpro, with IC₅₀ values in the micromolar range .
  • 1,3,4-Oxadiazole derivatives () show antihypertensive activity comparable to captopril, suggesting sodium sulfanide analogs could modulate blood pressure via similar pathways .
Key Differences:
  • Electronic Effects : The sulfanide group’s negative charge may alter binding affinity compared to neutral thioethers or hydrazides.
  • Synthetic Complexity : Metal-coordinated derivatives (e.g., ferrocenyl-triazolopyrimidines in ) require multistep syntheses, whereas sodium sulfanide could be prepared via direct sulfidation .

Metal-Coordinated Triazolopyrimidines

describes complexes like 3-Ferrocenyl-[1,2,4]triazolo[4,3-a]pyrimidine, which exhibit unique electrochemical properties. In contrast, sodium sulfanide lacks a redox-active metal but may serve as a ligand for transition metals due to its sulfanide group.

Table 2: Metal vs. Non-Metal Triazolopyrimidines
Compound Type Key Feature Application Reference
Sodium sulfanide derivative Anionic sulfanide ligand Coordination chemistry Inferred
Ferrocenyl derivatives Redox-active ferrocene Catalysis, sensors
Cymantrenyl derivatives Manganese-carbonyl complex Anticancer research

Biological Activity

Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a triazole ring fused to a pyrimidine structure with a sulfanide group. This unique architecture contributes to its interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Protein-Protein Interactions : Compounds in the triazolo series have been shown to inhibit interactions between important proteins such as PD-1/PD-L1, which are critical in immune response modulation. For instance, a related compound demonstrated an IC50 of 92.3 nM in inhibiting PD-1/PD-L1 interactions, suggesting potential applications in cancer immunotherapy .
  • Anticancer Activity : The compound's structural analogs have been reported to exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values ranging from 45 to 97 nM against MCF-7 and HCT-116 cells .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Target IC50 (nM) Reference
PD-1/PD-L1 InhibitionImmune Checkpoint92.3
CytotoxicityMCF-7 Cell Line45 - 97
CytotoxicityHCT-116 Cell Line6 - 99
Antibacterial ActivityE. coli>100
Antifungal ActivityC. albicans>100

Case Study 1: Immunotherapy Applications

A study focusing on the inhibition of the PD-1/PD-L1 pathway demonstrated that this compound analogs could enhance interferon-gamma production in T-cell co-culture models. This suggests potential as an immunotherapeutic agent in cancer treatment.

Case Study 2: Anticancer Efficacy

Another investigation into the anticancer properties revealed that this compound derivatives exhibited selective cytotoxicity against various cancer cell lines with minimal toxicity to normal cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and pyrimidine rings significantly affect biological activity. For example:

  • Substituents at the 4-position : Increased lipophilicity and electron-donating groups at this position enhance binding affinity to target proteins.
  • Sulfanide Group : The presence of the sulfanamide moiety is crucial for maintaining biological activity and improving solubility.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and sulfanide substitution pattern. Downfield shifts (~δ 8–9 ppm in ¹H NMR) indicate aromatic protons adjacent to electronegative groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., oxidation byproducts like sulfoxides) .
  • X-ray Crystallography : Resolves stereochemical uncertainties, as seen in analogous triazolopyrimidine derivatives with CCDC-deposited structures .

How do researchers address contradictory data in the regioselectivity of triazolopyrimidine cyclization under varying conditions?

Advanced Research Focus
Contradictions arise from competing reaction pathways (e.g., 5-exo-dig vs. 6-endo-dig cyclization). Methodological approaches include:

  • Kinetic Studies : Monitoring reaction progress via in situ IR or HPLC to identify intermediates and dominant pathways .
  • Computational Modeling : DFT calculations predict thermodynamic stability of regioisomers, guiding solvent and temperature selection .
  • Isotopic Labeling : Using deuterated solvents to track proton transfer steps and confirm mechanism .
    Example: In phosphonylated triazolopyridines, NO₂-substituted precursors undergo Dimroth rearrangement, favoring 2-methylphosphonylated isomers over 3-substituted analogs .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Measure IC₅₀ values against targets like EGFR-TK or microbial enzymes using fluorescence-based kinetic assays .
  • Cellular Uptake Studies : Radiolabeled derivatives (e.g., ³H or ¹⁴C) track intracellular accumulation and distribution .
  • Metabolic Stability : Liver microsome assays assess susceptibility to cytochrome P450 oxidation, informing pharmacokinetic profiles .
    Example: Ethyl 2-((7-oxo-triazolopyrimidinyl)thio)propanoate analogs show IC₅₀ values of 1.2–4.8 µM against inflammatory targets .

How can reaction pathways be controlled to minimize byproducts during sulfanide functionalization?

Q. Advanced Research Focus

  • Protecting Group Strategy : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to prevent undesired substitutions .
  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions like sulfone formation .
  • pH Control : Maintain mildly basic conditions (pH 8–9) during sulfenylation to avoid acid-catalyzed degradation .
    Example: Solvent-free fusion of intermediates with phenyl acetic acid achieved 93% yield in triazolopyrimidine synthesis by eliminating competing hydrolysis .

What computational tools predict the pharmacokinetic behavior of this compound analogs?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model membrane permeability and blood-brain barrier penetration based on logP and PSA values .
  • ADMET Prediction : Tools like SwissADME estimate absorption (e.g., Caco-2 permeability) and toxicity (e.g., hERG inhibition) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinase domains .

What strategies improve the stability of this compound in aqueous solutions?

Q. Advanced Research Focus

  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life .
  • Chelation : Add EDTA to sequester metal ions that catalyze sulfanide oxidation .
  • pH Buffering : Phosphate buffers (pH 7.4) stabilize the sulfanide moiety against hydrolysis .

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